molecular formula C24H20N2O3 B2764351 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 850802-44-7

5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2764351
CAS No.: 850802-44-7
M. Wt: 384.435
InChI Key: LWGCSTKWHQRXFB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyloxy group attached to a phenol ring, which is further connected to a pyrimidinyl group substituted with a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Synthesis of the pyrimidinyl intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidinyl intermediate.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenol intermediate with the pyrimidinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidinyl group can be reduced under suitable conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrimidinyl derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2-(5-(2-hydroxyphenyl)pyrimidin-4-yl)phenol
  • 5-(Benzyloxy)-2-(5-(2-chlorophenyl)pyrimidin-4-yl)phenol
  • 5-(Benzyloxy)-2-(5-(2-nitrophenyl)pyrimidin-4-yl)phenol

Uniqueness

5-(Benzyloxy)-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-23-10-6-5-9-19(23)21-14-25-16-26-24(21)20-12-11-18(13-22(20)27)29-15-17-7-3-2-4-8-17/h2-14,16,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCSTKWHQRXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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